N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
CAS No.: 898644-24-1
Cat. No.: VC21515518
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898644-24-1 |
|---|---|
| Molecular Formula | C12H14N4O2 |
| Molecular Weight | 246.27g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C12H14N4O2/c1-18-11-4-2-10(3-5-11)15-12(17)6-7-16-9-13-8-14-16/h2-5,8-9H,6-7H2,1H3,(H,15,17) |
| Standard InChI Key | GIKWXWYREPOXQY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
Introduction
Chemical Identity and Physical Properties
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a well-characterized organic compound with established chemical identity parameters. The compound's fundamental properties are essential for its identification, characterization, and application in research contexts.
Basic Chemical Identifiers
The following table summarizes the key chemical identifiers and physical properties of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide:
| Property | Information |
|---|---|
| CAS Number | 898644-24-1 |
| Molecular Formula | C12H14N4O2 |
| Molecular Weight | 246.27 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C12H14N4O2/c1-18-11-4-2-10(3-5-11)15-12(17)6-7-16-9-13-8-14-16/h2-5,8-9H,6-7H2,1H3,(H,15,17) |
| Standard InChIKey | GIKWXWYREPOXQY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
| PubChem Compound ID | 15943648 |
This comprehensive set of identifiers enables precise identification and reference of the compound across chemical databases and literature . The molecular weight and formula provide fundamental information about the composition and size of the molecule, while the various notation systems (InChI, InChIKey, and SMILES) offer standardized representations for computational and database applications.
Structural Characteristics
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide features several key structural elements that contribute to its chemical properties and biological activities:
-
A 1,2,4-triazole heterocyclic ring system, which is a common pharmacophore in many bioactive compounds
-
A 4-methoxyphenyl group, which enhances lipophilicity and potentially improves bioavailability
-
A propanamide linkage connecting these two functional groups, providing conformational flexibility and hydrogen bonding capability
The triazole moiety is particularly significant as it is known to participate in various biological interactions, including enzyme inhibition and receptor binding. The methoxy substituent on the phenyl ring can modify the electronic properties and hydrogen-bonding capabilities of the molecule, potentially enhancing its interaction with biological targets.
Synthesis Methods
Several synthetic approaches have been documented for the preparation of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. The synthesis typically involves multiple steps with careful consideration of reaction conditions to achieve good yields and purity.
General Synthetic Route
The most common synthetic pathway for N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves the following general procedure, as reported in the literature :
-
Preparation of the ω-chloro-N-propananilide intermediate by reacting 4-methoxyaniline with 3-chloropropionyl chloride
-
Nucleophilic substitution reaction between the intermediate and 1H-1,2,4-triazole to form the final product
The detailed synthetic procedure can be summarized as follows:
Step 1: Synthesis of ω-chloro-N-propananilide intermediate
4-Methoxyaniline (1 equivalent) and K₂CO₃ (1 equivalent) are dissolved in a mixture of acetone and water (1:2). 3-Chloropropionyl chloride (1 equivalent) is added dropwise in an ice bath, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then poured into cold water, and the precipitate is filtered and washed with water .
Step 2: Formation of the final compound
The ω-chloro-N-propananilide intermediate (1 equivalent), 1H-1,2,4-triazole (1 equivalent), and K₂CO₃ (1 equivalent) are dissolved in dimethylformamide (DMF) and refluxed. After completion of the reaction (monitored by TLC), DMF is evaporated under reduced pressure, and the residue is extracted using chloroform and water. The organic phases are evaporated after drying over anhydrous sodium sulfate to yield the crude product, which is purified by recrystallization or column chromatography .
Spectroscopic Characterization
The synthesized N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been characterized using various spectroscopic techniques. The spectral data provide confirmation of the compound's structure and purity:
IR Spectroscopy:
The IR spectrum shows characteristic bands at approximately 3113 cm⁻¹ (NH stretching), 1682 cm⁻¹ (amide I, C=O stretching), and 1557 cm⁻¹ (amide II bending) .
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
δ 2.90 (t, 2H, J=6.2 Hz, CH₂), 3.76 (s, 3H, OCH₃), 4.55 (t, 2H, J=6.2 Hz, CH₂), 6.85 (d, 2H, J=8.8 Hz, Ar-H), 7.38 (d, 2H, J=8.8 Hz, Ar-H), 7.95 (s, 1H, Tr-H), 8.05 (s, 1H, Tr-H), 9.23 (brs, 1H, NH) ppm .
The compound has a reported melting point of 129°C, which can serve as a criterion for assessing the purity of the synthesized material .
Structure-Activity Relationship Analysis
The biological activity of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can be better understood through analysis of its structure-activity relationships (SAR). By comparing its activity with structurally related compounds, insights can be gained into which structural features are essential for its biological effects.
Comparison with Related Compounds
Several structural analogs of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide have been synthesized and evaluated for biological activity. A related compound, N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS: 941904-60-5), differs by the addition of a methyl group at the α-position of the propanamide linkage .
The following table compares key properties of these related compounds:
| Property | N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide |
|---|---|---|
| CAS Number | 898644-24-1 | 941904-60-5 |
| Molecular Formula | C12H14N4O2 | C13H16N4O2 |
| Molecular Weight | 246.27 g/mol | 260.29 g/mol |
| Structural Difference | - | Addition of methyl group at α-position |
| SMILES | COC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 | CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)OC |
This comparison highlights how subtle structural modifications can lead to compounds with potentially different biological activity profiles. The addition of a methyl group can affect properties such as lipophilicity, steric hindrance, and metabolic stability, which may in turn influence the compound's interaction with biological targets .
Key Structural Features for Activity
Based on the structural characteristics and known activities of triazole-containing compounds, several key features of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide are likely important for its biological activity:
-
The 1,2,4-triazole ring: Acts as a hydrogen bond acceptor and provides specific interactions with target enzymes or receptors
-
The 4-methoxyphenyl group: Enhances lipophilicity and may engage in π-π interactions with aromatic amino acid residues in protein targets
-
The propanamide linkage: Provides conformational flexibility and contains a hydrogen bond donor (NH) and acceptor (C=O)
-
The methoxy substituent: Increases electron density on the phenyl ring and serves as a hydrogen bond acceptor
Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives for specific therapeutic applications.
Analytical Methods for Characterization
The characterization and quality control of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide require robust analytical methods. Several techniques have been employed for the identification, purity assessment, and quantification of this compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy provide detailed structural information. The characteristic signals include those from the triazole protons (around δ 7.95-8.05 ppm), the methoxy group (approximately δ 3.76 ppm), and the methylene protons in the propanamide chain .
Infrared (IR) Spectroscopy:
IR spectroscopy reveals characteristic absorption bands for the amide functionality (NH stretching at ~3113 cm⁻¹, amide I at ~1682 cm⁻¹, and amide II at ~1557 cm⁻¹) .
Mass Spectrometry:
Mass spectrometric analysis typically shows the molecular ion peak at m/z 247 [M+H]⁺, confirming the molecular weight of the compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume